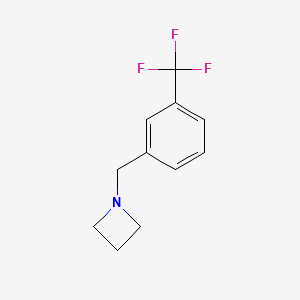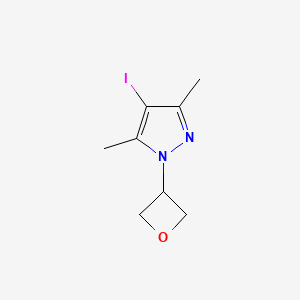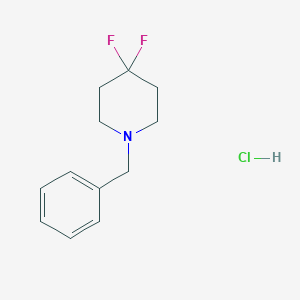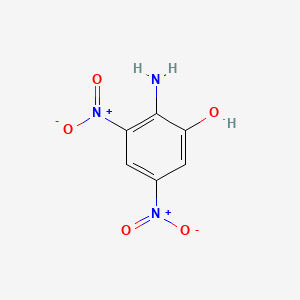![molecular formula C22H18N2O B13680247 3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD03235507 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MFCD03235507 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production of MFCD03235507 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD03235507 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD03235507 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD03235507 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
MFCD03235507 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the production of high-value chemicals and materials
Wirkmechanismus
The mechanism of action of MFCD03235507 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD03235507 can be compared with other similar compounds, such as those with triazolo ring structures and methanesulfonate groups. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of MFCD03235507 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its stability, solubility, and reactivity distinguish it from other similar compounds, making it a valuable subject of study and application .
Eigenschaften
Molekularformel |
C22H18N2O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3 |
InChI-Schlüssel |
VQWZIPRNTRIIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)



![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)


![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
